3,3,4,5,5,5-Hexafluoro-2-pentanol acetate
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Overview
Description
3,3,4,5,5,5-Hexafluoro-2-pentanol acetate, also known as HFPO-DA, is a fluorinated chemical compound that has been used in a variety of scientific and industrial applications. It is a colorless liquid with a low vapor pressure and a high boiling point. HFPO-DA is one of the most widely used fluorinated compounds in the world, with applications in pharmaceuticals, agrochemicals, and industrial processes. It is also used in the synthesis of a range of organic compounds, including polymers, pharmaceuticals, and surfactants.
Mechanism of Action
The mechanism of action of 3,3,4,5,5,5-Hexafluoro-2-pentanol acetate is not fully understood. It is believed that the compound interacts with the hydrophobic regions of proteins, lipids, and nucleic acids, and that this interaction is responsible for its biological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes. It has also been shown to be toxic to some types of cells, including cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
3,3,4,5,5,5-Hexafluoro-2-pentanol acetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is stable and easy to handle. It has a low vapor pressure, which makes it suitable for use in closed systems. In addition, it has a high boiling point, which makes it suitable for use in a variety of temperature ranges. However, it is also toxic, and it should be handled with care.
Future Directions
The use of 3,3,4,5,5,5-Hexafluoro-2-pentanol acetate in scientific research is expected to continue to expand in the future. It is likely to be used in a wider range of applications, including the synthesis of polymers and other materials. In addition, it is likely to be used in the development of new drugs and other compounds. It is also likely to be used in the development of new analytical techniques, such as mass spectrometry and chromatography. Finally, it is likely to be used in the development of new technologies, such as nanotechnology and biotechnology.
Synthesis Methods
3,3,4,5,5,5-Hexafluoro-2-pentanol acetate is synthesized by the reaction of trifluoroacetic anhydride with hexafluoropropanol. The reaction is carried out in the presence of a catalyst, such as potassium carbonate or potassium hydroxide, at temperatures of up to 120°C. The product is isolated by distillation and then further purified by recrystallization.
Scientific Research Applications
3,3,4,5,5,5-Hexafluoro-2-pentanol acetate is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is used as a reagent in the synthesis of a range of organic compounds, including polymers, pharmaceuticals, and surfactants. In addition, it is used as a solvent in the preparation of a variety of substances, including proteins, nucleic acids, and lipids. It is also used in the synthesis of polymers and other materials.
properties
IUPAC Name |
3,3,4,5,5,5-hexafluoropentan-2-yl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O2/c1-3(15-4(2)14)6(9,10)5(8)7(11,12)13/h3,5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTVHNOBDMIRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(F)(F)F)F)(F)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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